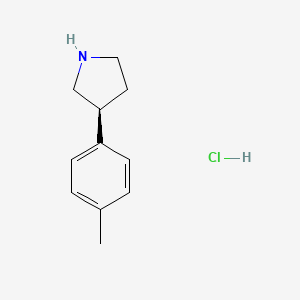

(S)-3-(p-Tolyl)pyrrolidine hydrochloride

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Synthetic Chemistry

Chiral pyrrolidine scaffolds are among the most important structural units in contemporary organic chemistry and drug discovery. whiterose.ac.uk Their significance is multifaceted, finding application as core components of numerous natural products, pharmaceuticals, and as highly efficient organocatalysts. nih.govmdpi.comnih.gov The saturated, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems, a feature highly sought after in the design of novel therapeutic agents. researchgate.netnih.govnih.gov

These scaffolds are integral to a wide range of drugs, including those for treating cancer, inflammation, diabetes, and central nervous system disorders. nih.govmdpi.com Furthermore, the field of asymmetric organocatalysis has been revolutionized by pyrrolidine-based catalysts, most notably those derived from the amino acid proline. nih.govnih.govresearchgate.net These catalysts are capable of promoting a variety of chemical transformations with high levels of stereocontrol, offering an environmentally benign alternative to traditional metal-based catalysts. nih.gov The versatility of the pyrrolidine framework allows chemists to use it as a chiral building block, readily incorporating it into more complex molecular architectures through various synthetic strategies. researchgate.netescholarship.org

Stereochemical Importance of (S)-Configuration in Pyrrolidine Structures

Stereochemistry is a critical determinant of a molecule's biological activity. In chiral pyrrolidine derivatives, the specific spatial arrangement of substituents, defined as either (R) or (S) configuration, dictates how the molecule interacts with enantioselective biological targets like enzymes and receptors. researchgate.netnih.gov Different stereoisomers of the same compound can exhibit vastly different pharmacological profiles, with one enantiomer potentially being therapeutic while the other is inactive or even detrimental. nih.gov

The (S)-configuration at a stereocenter on the pyrrolidine ring establishes a defined three-dimensional geometry. This precise orientation is crucial in asymmetric synthesis, where the pyrrolidine derivative may act as a chiral ligand or an organocatalyst. rsc.org The catalyst's configuration directs the approach of reactants, selectively favoring the formation of one enantiomer of the product over the other. For instance, in organocatalyzed reactions such as aldol (B89426) or Michael additions, the (S)-configuration of the catalyst is directly responsible for the stereochemical outcome, enabling the synthesis of complex molecules with high enantiomeric purity. nih.govresearchgate.net This control over stereochemistry is fundamental to the synthesis of single-enantiomer drugs.

Role of Aromatic Substituents (e.g., p-Tolyl) in Chiral Pyrrolidine Design

The incorporation of aromatic substituents, such as the p-tolyl group, onto a chiral pyrrolidine scaffold is a key design element used to modulate the molecule's steric and electronic properties. The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, can significantly influence the compound's reactivity, selectivity, and physical properties.

From a steric perspective, the bulky aromatic group helps to create a well-defined chiral environment. In catalysis, this steric hindrance can block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side and thereby inducing high stereoselectivity. nih.gov Electronically, the p-tolyl group can engage in non-covalent interactions, such as π-π stacking, with substrates or other parts of a catalytic system. nih.gov These interactions can be crucial for stabilizing the transition state of a reaction, leading to enhanced reaction rates and selectivity. Furthermore, modifying the electronic nature of the aromatic ring (e.g., by adding electron-donating or electron-withdrawing groups) allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation. acs.orgmdpi.com

Physicochemical Properties of (S)-3-(p-Tolyl)pyrrolidine hydrochloride

| Property | Value |

| CAS Number | 1187172-68-4 |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | (3S)-3-(4-methylphenyl)pyrrolidine;hydrochloride |

| Canonical SMILES | CC1=CC=C(C=C1)[C@H]2CCNC2.Cl |

Selected Research Applications

| Application Area | Reaction Type | Role of Pyrrolidine Derivative | Key Findings |

| Asymmetric Catalysis | Michael Addition | Chiral Amine Catalyst | The pyrrolidine scaffold, activated by an acid cocatalyst, facilitates the enantioselective addition of aldehydes to nitroalkenes, achieving high stereoselectivity through steric control and hydrogen bonding. rsc.org |

| Asymmetric Synthesis | 'Clip-Cycle' Reaction | Chiral Building Block | Used in a modular, enantioselective Brønsted acid-catalyzed synthesis to produce 2,2- and 3,3-disubstituted pyrrolidines, which are important units in drug discovery. whiterose.ac.uk |

| Ligand Development | Gold(I) Catalysis | Chiral Ligand Component | Aromatic substituents on the pyrrolidine ring engage in T-shape π-π interactions with the substrate, playing a major role in the chiral folding and stabilization of transition states for atroposelective cyclizations. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(3S)-3-(4-methylphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 |

InChI Key |

JWMNEXWVYXSNHE-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCNC2.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2.Cl |

Origin of Product |

United States |

Applications in Asymmetric Catalysis and Ligand Design

(S)-3-(p-Tolyl)pyrrolidine Hydrochloride as a Chiral Organocatalyst Precursor

The free secondary amine of (S)-3-(p-Tolyl)pyrrolidine, obtained after deprotonation of the hydrochloride salt, is the active component in organocatalysis. This chiral amine can activate substrates through two principal mechanisms: enamine catalysis and iminium ion activation. Pyrrolidine-based catalysts are central to the field of organocatalysis, a discipline recognized with the 2021 Nobel Prize in Chemistry. nih.gov

In enamine catalysis, the chiral secondary amine derived from this compound reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic chiral enamine intermediate. This enamine then reacts with an electrophile. The stereochemistry of the final product is directed by the chiral environment created by the catalyst, which shields one face of the enamine, favoring attack from the less sterically hindered direction. Hydrolysis of the resulting iminium ion intermediate regenerates the catalyst and yields the functionalized carbonyl product. This mode of activation is fundamental to a wide range of asymmetric transformations, including α-functionalizations of aldehydes and ketones.

Alternatively, the chiral secondary amine can react with α,β-unsaturated carbonyl compounds to form a transient chiral iminium ion. researchgate.net This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, thereby activating it for nucleophilic attack. orgsyn.orgresearchgate.net The steric hindrance provided by the catalyst's structure, including the p-tolyl group, directs the incoming nucleophile to a specific face of the molecule, thus controlling the stereochemical outcome. orgsyn.org This activation strategy is highly effective for conjugate addition reactions, such as Michael and Friedel-Crafts alkylations. researchgate.net

| Activation Mode | Catalyst Role | Intermediate | Key Reaction Type |

| Enamine Catalysis | Forms a nucleophilic intermediate with a carbonyl donor. | Chiral Enamine | α-Alkylation, Aldol (B89426) Reactions |

| Iminium Ion Activation | Forms an electrophilic intermediate with a carbonyl acceptor. | Chiral Iminium Ion | Conjugate Additions (Michael), Cycloadditions |

Both enamine and iminium ion activation pathways are leveraged in key carbon-carbon bond-forming reactions like the Michael and Mannich reactions.

Michael Reaction : In an asymmetric Michael reaction, the pyrrolidine-derived catalyst can activate the carbonyl donor via enamine formation, which then adds to an α,β-unsaturated acceptor. Alternatively, the catalyst can activate the α,β-unsaturated acceptor through iminium ion formation, which is then attacked by a nucleophile. The choice of activation depends on the specific substrates and reaction conditions.

Mannich Reaction : The asymmetric Mannich reaction typically proceeds through iminium ion activation. The pyrrolidine (B122466) catalyst condenses with an aldehyde to form a highly reactive iminium ion. This electrophilic species is then attacked by a nucleophile, often an enol or enamine derived from a ketone or another aldehyde. The chiral catalyst effectively controls the facial selectivity of the nucleophilic attack on the iminium ion, leading to the formation of enantioenriched β-amino carbonyl compounds. acs.orggoogle.com Pyrrolidine derivatives have proven effective in promoting these reactions with high diastereoselectivity and enantioselectivity. acs.org

Chiral Pyrrolidine Derivatives as Ligands in Asymmetric Metal Catalysis

The rigid and stereochemically defined structure of pyrrolidine makes it a privileged scaffold for the design of chiral ligands used in transition metal catalysis. nih.gov Derivatives of (S)-3-(p-Tolyl)pyrrolidine can be elaborated into more complex ligands that coordinate to a metal center, creating a chiral environment that influences the selectivity of the catalyzed reaction. acs.org The design of such ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.net

A significant advancement in ligand design has been the development of non-symmetrical, modular ligands, particularly those containing both phosphorus and nitrogen donor atoms (P,N-ligands). nih.govresearchgate.net These ligands combine the properties of a "soft" phosphorus atom (a good π-acceptor) and a "hard" nitrogen atom (a strong σ-donor), offering unique electronic and steric properties that can be fine-tuned for specific catalytic applications. nih.gov

The synthesis of chiral P,N-ligands often starts from readily available chiral precursors, such as derivatives of the amino acid proline (which has a pyrrolidine ring). nih.gov A typical synthetic route involves:

Starting Material : Utilizing a chiral pyrrolidine derivative, such as one derived from (S)-3-(p-Tolyl)pyrrolidine.

Functionalization : Introducing a nitrogen-containing moiety (like a pyridine (B92270) or oxazoline) and a phosphorus-containing group (like a diphenylphosphine) onto the pyrrolidine scaffold.

Modular Assembly : The modular nature of the synthesis allows for systematic variation of both the N- and P-containing fragments, enabling the creation of a library of ligands to screen for optimal performance in a given reaction. nih.govresearchgate.net

This modular approach has led to the development of highly successful ligand classes, such as Phosphinooxazoline (PHOX) ligands, which have demonstrated exceptional performance in a variety of metal-catalyzed reactions. nih.gov

In asymmetric metal catalysis, the chiral ligand is primarily responsible for inducing stereoselectivity. acs.orgnih.gov Chiral pyrrolidine-based ligands, including P,N-ligands, control the stereochemical outcome of a reaction through several mechanisms:

Creation of a Chiral Pocket : The ligand forms a rigid, well-defined chiral pocket around the metal's active site. This steric environment forces the substrates to approach and coordinate to the metal in a highly specific orientation.

Stereoelectronic Effects : The electronic properties of the ligand can influence the transition state geometry, further enhancing stereochemical discrimination.

Conformational Rigidity : The cyclic nature of the pyrrolidine backbone reduces conformational flexibility, which helps in maintaining a consistent and effective chiral environment throughout the catalytic cycle. rsc.org

Heterogenization of Pyrrolidine-Based Catalysts (e.g., MOFs, COFs)

The immobilization of homogeneous organocatalysts onto solid supports, a process known as heterogenization, is a critical strategy for addressing challenges such as catalyst recovery, reusability, and application in continuous flow processes. For chiral pyrrolidine-based catalysts, this approach aims to combine the high efficiency and selectivity of the molecular catalyst with the practical advantages of a solid-phase system. Among the various supports, Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) have emerged as exceptionally promising platforms due to their high surface area, permanent porosity, and tunable structures.

MOFs and COFs offer a unique and highly ordered microenvironment for catalytic reactions. The encapsulation or integration of chiral pyrrolidine derivatives into these crystalline porous materials can be achieved through several synthetic strategies. One common method is post-synthetic modification, where a pre-formed framework containing reactive handles is functionalized with the chiral pyrrolidine unit. Alternatively, the pyrrolidine catalyst itself can be designed as a building block (or "linker") and directly incorporated into the framework during the initial synthesis.

These strategies have been successfully applied to create novel heterogeneous catalysts. For instance, chiral pyrrolidine-functionalized COFs have been developed and employed as effective and reusable catalysts in asymmetric reactions. Studies have shown that these COF-based catalysts can rival or even surpass the performance of their homogeneous analogs in reactions like the asymmetric Michael addition. The well-defined pore channels of the framework allow for easy access of substrates to the catalytic sites while potentially influencing stereoselectivity through confinement effects.

While the heterogenization of various proline and prolinol derivatives in MOFs and COFs is well-documented, the specific immobilization of (S)-3-(p-Tolyl)pyrrolidine is a more specialized area. However, the established principles and successful applications for the broader class of pyrrolidine organocatalysts provide a strong foundation for its potential use in creating advanced, recyclable solid-phase catalysts.

Role in Enantioselective C-C and C-X Bond Formations

The (S)-3-(p-Tolyl)pyrrolidine scaffold is a key structural motif in organocatalysis, primarily facilitating reactions through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This mode of activation enables a wide range of highly enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, which are fundamental transformations in modern organic synthesis.

Enantioselective C-C Bond Formation:

Chiral pyrrolidine derivatives are particularly renowned for their ability to catalyze asymmetric Michael additions, a powerful method for C-C bond formation. In a typical reaction, the pyrrolidine catalyst reacts with a ketone or aldehyde to form an enamine, which then adds stereoselectively to a Michael acceptor like a nitroolefin. The catalyst controls the facial selectivity of the attack, leading to a product with high enantiomeric excess. While specific data for (S)-3-(p-Tolyl)pyrrolidine is not extensively documented in comparative tables, closely related polystyrene-supported pyrrolidine catalysts have demonstrated excellent performance in such reactions, especially when conducted in water.

Table 1: Performance of a Polystyrene-Supported Pyrrolidine Catalyst in the Michael Addition of Cyclohexanone to β-Nitrostyrene

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Toluene (B28343) | 99 | 92:8 | 80 |

| 2 | THF | 99 | 90:10 | 79 |

| 3 | CH₂Cl₂ | 99 | 90:10 | 83 |

| 4 | Water | 99 | 95:5 | 95 |

Reactions performed with 6 mol % of catalyst and 20 equivalents of cyclohexanone.

Another cornerstone C-C bond-forming reaction catalyzed by pyrrolidines is the aldol reaction. The catalyst again forms an enamine with a donor ketone, which subsequently adds to an acceptor aldehyde. The stereochemistry of the resulting β-hydroxy ketone is dictated by the chiral environment provided by the catalyst. (S)-Pyrrolidine sulfonamides, which share the core chiral scaffold, have been shown to effectively catalyze the direct aldol reaction between various aryl methyl ketones and aromatic aldehydes, achieving moderate to good enantioselectivities.

Table 2: (S)-Pyrrolidine Sulfonamide Catalyzed Aldol Reaction of Acetophenone Derivatives with 4-Nitrobenzaldehyde

| Acetophenone Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 81 | 75 |

| 4'-Chloroacetophenone | 91 | 78 |

| 4'-Bromoacetophenone | 85 | 80 |

| 4'-Methoxyacetophenone | 47 | 62 |

| 2-Acetylthiophene | 75 | 82 |

Reactions performed with 20 mol % of catalyst in toluene at room temperature.

Furthermore, pyrrolidine derivatives are instrumental in [3+2] cycloaddition reactions, providing a direct route to complex, densely substituted five-membered rings. For example, the reaction between imines and trimethylenemethane (TMM), catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand (which can be derived from a pyrrolidine structure), yields highly functionalized pyrrolidines with excellent yields and selectivities.

Enantioselective C-X Bond Formation:

Beyond C-C bonds, the principles of pyrrolidine catalysis extend to the formation of C-X bonds (where X is typically N, O, S, or a halogen). A prominent example is the aza-Michael reaction, which forms a C-N bond and provides access to chiral β-amino carbonyl compounds and related nitrogen-containing heterocycles.

A significant advancement in C-X bond formation is the direct, enantioselective functionalization of C(sp³)–H bonds. Palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine represents a state-of-the-art method for forming a C-C bond at a traditionally unreactive position. While the pyrrolidine is the substrate in this case, the methodology highlights the importance of controlling stereochemistry adjacent to the nitrogen atom. The reaction typically involves enantioselective deprotonation mediated by a chiral ligand, followed by transmetalation and a palladium-catalyzed Negishi coupling, affording α-arylated pyrrolidines in high enantiomeric ratio. This transformation is crucial for synthesizing a diverse array of 2-aryl-N-Boc-pyrrolidines, which are valuable building blocks for pharmaceuticals and other biologically active molecules.

Mechanistic Insights and Theoretical Investigations of Chiral Pyrrolidine Systems

Elucidation of Reaction Pathways and Transition States

Understanding the efficacy of chiral pyrrolidine (B122466) catalysts requires a detailed elucidation of the reaction mechanisms they mediate. Computational chemistry serves as a powerful tool to map potential energy surfaces, identifying key intermediates and the transition states that connect them. researchgate.net These studies reveal how the catalyst interacts with substrates to steer the reaction along a specific, low-energy pathway, ultimately dictating the stereochemical outcome.

In many organocatalytic reactions, pyrrolidine derivatives operate through the formation of transient species like enamines or iminium ions. researchgate.net The specific pathway is often a multi-step process. For instance, in the tandem aza-Cope–Mannich reaction for synthesizing substituted pyrrolidines, computational analysis helps delineate the energy profile for the key steps, including the coordination of a catalyst, C-C bond rotations that interconvert stereoisomers, and the rate-determining rearrangement step. acs.org Comparing the activation barriers for these steps reveals the factors that control the final product ratios. acs.org

Transition state analysis is crucial for explaining stereoselectivity. In copper-catalyzed intramolecular C–H amination to form pyrrolidines, for example, mechanistic studies, including the characterization of catalytic intermediates, can distinguish between different proposed mechanisms, such as those involving nitrene insertion versus radical-based pathways. nih.govacs.org Similarly, in 1,3-dipolar cycloadditions involving azomethine ylides to form pyrrolidine rings, computational studies show that highly asynchronous transition states are often energetically preferred, where bond formation does not occur simultaneously. acs.org The geometry of these transition states, which is directly influenced by the chiral catalyst, determines which facial approach of the reactants is favored, leading to high diastereoselectivity. nih.gov

**4.2. Computational Chemistry Studies

Computational chemistry provides indispensable insights into the structural, electronic, and energetic properties of chiral pyrrolidine systems, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard method for investigating complex catalytic cycles involving chiral pyrrolidines. chemrxiv.org DFT calculations are extensively used to analyze the chiral binding pockets of catalysts and determine the crucial attractive interactions between the catalyst and substrate in possible transition states. iciq.orgacs.org For example, in gold(I) complexes featuring chiral 2,5-diarylpyrrolidine ligands, DFT studies have been instrumental in modeling the enantioinduction mechanism. These calculations support a model where the catalyst recognizes aromatic groups on the substrate through stabilizing non-covalent interactions, fixing the substrate in the chiral pocket in a preferred orientation. acs.orgnih.gov

DFT is also applied to propose and validate reaction mechanisms. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations at the B3LYP level of theory were used to propose a reaction mechanism, showing that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. nih.gov Furthermore, DFT can elucidate selectivity in cycloaddition reactions by analyzing the balance between the strain energy of the distorted reactants and the stabilizing interaction energy in the transition state. acs.org This detailed energetic information allows researchers to understand and predict how changes in the catalyst or substrate structure will affect the reaction outcome. emich.edu

The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. The specific pucker of the ring is a critical determinant of the catalyst's three-dimensional shape and its ability to induce stereoselectivity. acs.org For proline, a parent pyrrolidine system, the Cγ-endo ("DOWN") and Cγ-exo ("UP") puckers are the two primary low-energy conformations. nih.govnih.gov The energy barrier for interconversion between these puckers is low, but substituents on the ring can create a strong preference for one conformation over another. nih.gov

| Feature | Description | Controlling Factors | Impact on Catalysis |

|---|---|---|---|

| Ring Pucker | Non-planar conformations, typically "envelope" (four atoms coplanar) or "twist" (no three atoms coplanar). Common forms are Cγ-endo and Cγ-exo. nih.govnih.gov | Steric and electronic nature of substituents, solvent effects, intramolecular interactions. nih.govbiorxiv.org | Defines the overall 3D shape of the catalyst and the geometry of the active site. |

| Substituent Orientation | Substituents can occupy pseudo-axial or pseudo-equatorial positions. | Bulky groups like p-tolyl generally prefer the less hindered pseudo-equatorial position to minimize steric repulsion. nih.gov | Determines the precise positioning of functional groups that interact with the substrate in the transition state. |

| Conformational Flexibility | The ring can interconvert between different puckered forms. The energy barrier is typically low (2–5 kcal/mol). nih.gov | The presence of rigid elements (e.g., bicyclic structures) or bulky substituents can restrict flexibility. nih.gov | A well-defined, rigid conformation often leads to higher enantioselectivity by reducing the number of competing, non-selective transition states. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs many chemical reactions. numberanalytics.comnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO of a chiral pyrrolidine catalyst and the reacting substrates are therefore critical for understanding its function.

Computational methods like DFT are used to calculate and visualize these orbitals. numberanalytics.com For a molecule like (S)-3-(p-Tolyl)pyrrolidine, the electron-rich p-tolyl group would be expected to influence the energy and localization of the HOMO, while the electron-withdrawing character of the protonated amine would lower the energy of the LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. numberanalytics.com In a catalytic cycle, the formation of intermediates such as enamines significantly raises the HOMO energy, making the intermediate more nucleophilic and facilitating its reaction with an electrophile. Conversely, the formation of an iminium ion lowers the LUMO energy, making it more susceptible to nucleophilic attack. Analysis of the FMOs helps explain how the catalyst activates the substrate and facilitates the desired chemical transformation.

Non-covalent interactions (NCIs) are fundamental to molecular recognition and are the cornerstone of stereocontrol in many catalytic systems. nih.gov While the term "intramolecular" strictly refers to interactions within a single molecule, in the context of a catalytic complex, the crucial interactions occur between the catalyst and the substrate. These include hydrogen bonding, π-π stacking, and other van der Waals forces. nih.govnih.gov

Hydrogen bonding is a particularly important directive force in catalysts derived from pyrrolidines, such as prolinamides or squaramides, which act as hydrogen-bond donors. nih.govnih.gov These groups can activate an electrophile and orient it precisely relative to the nucleophile. researchgate.net In systems involving (S)-3-(p-Tolyl)pyrrolidine, the aromatic tolyl group can participate in π-π stacking or CH-π interactions with aromatic substrates. DFT calculations combined with NCI analysis plots can visualize and quantify these weak but decisive interactions. nih.govresearchgate.net For instance, T-shaped π-π interactions between the aryl ring of a substrate and the aromatic substituent of a pyrrolidine ligand have been shown to play a major role in the chiral folding of the substrate and the stabilization of the enantioselective transition state. nih.gov

Chiral Recognition and Stereocontrol Mechanisms

The ultimate goal of theoretical investigations is to build a coherent model of chiral recognition that explains the origin of stereocontrol. This mechanism is the result of the interplay between the catalyst's conformation, its electronic properties, and the non-covalent interactions it forms with the substrates in the stereodetermining transition state.

Chiral pyrrolidine-based catalysts create a well-defined three-dimensional pocket or environment. nih.govnih.gov The preferred conformation of the pyrrolidine ring and the fixed orientation of its substituents, such as the p-tolyl group, create steric constraints that allow the substrates to approach from only one direction. This steric blocking is a primary mode of stereocontrol.

Beyond simple sterics, specific attractive interactions between the catalyst and one of the enantiomeric transition states provide a more profound level of control. nih.gov The catalyst "recognizes" the correct substrate enantiomer or the correct face of a prochiral substrate through a network of favorable non-covalent interactions. nih.gov For example, a hydrogen-bond donor on the catalyst might interact with a carbonyl group on the substrate, while the p-tolyl group simultaneously engages in a stabilizing π-π interaction with an aromatic moiety on the same substrate. rsc.org This combination of interactions stabilizes the transition state leading to the major enantiomer, lowering its activation energy relative to the transition state leading to the minor enantiomer. Computational models allow for the direct comparison of these competing transition state energies, and the calculated energy difference can often be correlated with the experimentally observed enantiomeric excess.

Advanced Analytical Techniques in the Research of Chiral Pyrrolidines

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of chiral compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic connectivity, functional groups, and molecular weight of (S)-3-(p-Tolyl)pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the p-tolyl group, the aliphatic protons of the pyrrolidine (B122466) ring, and the methyl protons are observed. The aromatic protons typically appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons on the pyrrolidine ring produce more complex signals in the aliphatic region (δ 2.0-4.0 ppm) due to overlapping signals and spin-spin coupling. The methyl protons of the tolyl group are expected to yield a singlet at approximately δ 2.3 ppm. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons (δ 120-140 ppm), the carbons of the pyrrolidine ring (δ 25-60 ppm), and the methyl carbon of the tolyl group (around δ 21 ppm). chemicalbook.com These spectral data are crucial for verifying the compound's structural integrity.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic (p-tolyl) | ~ 7.0 - 7.5 | Two doublets characteristic of a 1,4-disubstituted benzene ring. |

| ¹H | Pyrrolidine Ring | ~ 2.0 - 4.0 | Complex multiplets due to aliphatic protons in the five-membered ring. |

| ¹H | Methyl (tolyl) | ~ 2.3 | A singlet corresponding to the three methyl protons. |

| ¹³C | Aromatic (p-tolyl) | ~ 120 - 140 | Multiple signals for the six aromatic carbons. |

| ¹³C | Pyrrolidine Ring | ~ 25 - 60 | Signals corresponding to the four unique carbons of the pyrrolidine ring. |

| ¹³C | Methyl (tolyl) | ~ 21 | A single signal for the methyl carbon. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. vscht.cz

Key expected absorptions include N-H stretching vibrations from the protonated amine (as a hydrochloride salt), which typically appear as a broad band in the 2400-3200 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring and methyl group would appear just below 3000 cm⁻¹. vscht.cztu.edu.iq Stretching vibrations from the carbon-carbon bonds within the aromatic ring are typically observed in the 1400-1600 cm⁻¹ region. tu.edu.iq

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic (p-tolyl) |

| ~ 3000 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine, Methyl) |

| ~ 3200 - 2400 | N-H Stretch (broad) | Ammonium Salt (-NH₂⁺-) |

| ~ 1600 - 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular formula of this compound is C₁₁H₁₆ClN, corresponding to a molecular weight of approximately 197.70 g/mol .

In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion of the free base [M+H]⁺. For (S)-3-(p-Tolyl)pyrrolidine (C₁₁H₁₅N), this would correspond to an m/z value of approximately 162.13. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for α-pyrrolidinophenone cathinones, which share the pyrrolidine moiety, often involve the neutral loss of the pyrrolidine ring (a loss of 71 Da). wvu.eduresearchgate.net Other characteristic fragments for 3-aryl-pyrrolidines could include the tolyl fragment (m/z 91, a tropylium (B1234903) ion) and various fragments resulting from the cleavage of the pyrrolidine ring. wvu.edu

| m/z (approx.) | Proposed Fragment | Description |

|---|---|---|

| 197/199 | [M]⁺ | Molecular ion of the hydrochloride salt (if observed, showing isotopic pattern for Cl). |

| 162 | [M+H]⁺ of free base | Protonated molecule of (S)-3-(p-Tolyl)pyrrolidine. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl group. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the chemical purity and, crucially for chiral molecules, the enantiomeric purity or enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and determining the enantiomeric purity of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. registech.com

For 3-aryl-pyrrolidines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are commonly effective. researchgate.net The method development process involves screening various CSPs and mobile phases to achieve baseline resolution between the (S) and (R) enantiomers. sigmaaldrich.com Typical mobile phases consist of mixtures of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, often with an amine additive to improve peak shape for basic compounds. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak, Chirobiotic) | To enable differential interaction with enantiomers. researchgate.net |

| Mobile Phase | Hexane/Isopropanol or Methanol/Acetonitrile mixtures | To elute the compound and optimize separation. |

| Detector | UV-Vis (e.g., at 220 nm or 254 nm) | To detect the aromatic compound as it elutes. |

| Flow Rate | 0.5 - 1.5 mL/min | To control retention time and resolution. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. researchgate.net Chiral amines like (S)-3-(p-Tolyl)pyrrolidine can be analyzed using GC equipped with a chiral capillary column. nih.gov

Due to the relatively low volatility of the hydrochloride salt, analysis often requires conversion of the analyte to its free base form or derivatization to a more volatile species. researchgate.netnih.gov Common derivatizing agents for amines include trifluoroacetic anhydride. nih.govresearchgate.net The separation occurs on a chiral stationary phase, and a flame ionization detector (FID) is typically used for detection. wiley.com GC provides high resolution and is an excellent method for determining the enantiomeric excess of the volatile derivative. wiley.com

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing the absolute configuration of chiral centers within a molecule. nih.goved.ac.uk This technique is indispensable in stereochemical studies of chiral pyrrolidines, such as this compound, where the spatial arrangement of the p-tolyl group relative to the pyrrolidine ring defines its stereochemistry. The application of single-crystal X-ray diffraction allows for the precise mapping of atomic positions in the crystal lattice, which in turn reveals the absolute stereostructure. researchgate.net

The process begins with the growth of a high-quality single crystal of the enantiomerically pure compound. For amine-containing molecules like 3-(p-Tolyl)pyrrolidine, forming a salt, such as the hydrochloride, can facilitate crystallization and often improves crystal quality. This single crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms, they are diffracted, creating a unique pattern of reflections. The intensities of these reflections are meticulously measured at various crystal orientations.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de This effect occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. It causes a phase shift in the scattered X-rays, leading to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. For chiral molecules in a non-centrosymmetric space group, the differences between these Bijvoet pairs (Ihkl ≠ I-h-k-l) are measurable and directly related to the absolute structure of the molecule. nih.gov

The analysis of these intensity differences allows for the calculation of the Flack parameter. nih.gov This parameter, ideally refining to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure, provides a reliable indicator of the absolute configuration. For this compound, a Flack parameter near zero would unequivocally confirm the 'S' assignment at the C3 chiral center. While the presence of heavier atoms (like chlorine in the hydrochloride salt) enhances the anomalous scattering effect, modern diffractometers and computational methods allow for reliable determination even for light-atom structures. ed.ac.uk

Below is a representative table of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClN |

| Formula Weight | 197.70 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.081(2) |

| b (Å) | 7.512(3) |

| c (Å) | 29.341(5) |

| Volume (ų) | 1559.8(8) |

| Z | 4 |

| Radiation (λ, Å) | Cu Kα (1.54184) |

| Temperature (K) | 293(2) |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| Flack Parameter | 0.02(4) |

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a powerful, non-destructive method for investigating the stereochemical features of chiral compounds in solution. acs.org For chiral pyrrolidines like this compound, ECD provides a spectroscopic signature, or "fingerprint," that is directly related to its absolute configuration.

The ECD spectrum arises from electronic transitions within a chiral molecule. For a molecule to be ECD active, it must possess a chromophore—a light-absorbing group—in a chiral environment. In this compound, the p-tolyl group serves as the primary chromophore. The chiral center at the C3 position of the pyrrolidine ring induces asymmetry in the environment of this chromophore, causing it to interact differently with left- and right-circularly polarized light.

An ECD spectrum plots the difference in molar absorption (Δε = εL - εR) against wavelength. The resulting positive or negative peaks are known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects are characteristic of the molecule's absolute configuration. Enantiomers will produce ECD spectra that are mirror images of each other. nih.gov For example, if the (S)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

For (S)-3-(p-Tolyl)pyrrolidine, the electronic transitions of the benzene ring (typically the π → π* transitions) are expected to give rise to distinct Cotton effects in the UV region (around 200-300 nm). The specific signs of these effects can be correlated with the 'S' configuration, often with the aid of quantum chemical calculations which can predict the theoretical ECD spectrum for a given stereoisomer. nih.gov By comparing the experimentally measured spectrum with the calculated one, the absolute configuration can be confidently assigned. nih.gov This is particularly useful when crystallization for X-ray analysis is challenging.

The following table summarizes the expected ECD spectral data for the enantiomers of 3-(p-Tolyl)pyrrolidine hydrochloride, illustrating the mirror-image relationship between them.

| Compound | λmax (nm) | Sign of Cotton Effect | Δε (M⁻¹cm⁻¹) |

|---|---|---|---|

| This compound | ~270 | Negative (-) | -0.8 |

| ~220 | Positive (+) | +2.5 | |

| (R)-3-(p-Tolyl)pyrrolidine hydrochloride | ~270 | Positive (+) | +0.8 |

| ~220 | Negative (-) | -2.5 |

Future Research Directions and Synthetic Innovations in Chiral Pyrrolidine Chemistry

Development of Novel Stereoselective Reaction Methodologies

The synthesis of enantiomerically pure pyrrolidines, such as (S)-3-(p-Tolyl)pyrrolidine, is paramount for their application in pharmaceuticals and catalysis. mappingignorance.org Future research is focused on creating more atom-economical and versatile stereoselective methodologies.

A significant area of development is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgacs.org This method is one of the most direct ways to construct the pyrrolidine (B122466) ring with high stereocontrol, potentially generating up to four stereocenters in a single step. mappingignorance.orgacs.org Future work will likely expand the scope of this reaction to include less activated olefins and explore new metal catalysts (e.g., Ag(I), Cu(I)) and chiral ligands to control regioselectivity and diastereoselectivity. nih.govrsc.org For instance, the synthesis of 3-aryl pyrrolidines could be achieved by using substituted styrenes as dipolarophiles, with the catalyst dictating the facial selectivity of the cycloaddition.

Another promising frontier is the intramolecular C(sp³)–H amination. acs.orgresearchgate.net This approach involves the direct conversion of a C-H bond into a C-N bond, offering a highly efficient route to pyrrolidines from acyclic amine precursors. Recent breakthroughs have utilized engineered enzymes, such as cytochrome P411 variants, to catalyze these transformations with high enantioselectivity. acs.org Future research will aim to expand the substrate scope of these biocatalysts and develop new chemocatalytic systems (e.g., using ruthenium or copper) that can perform similar transformations on a broader range of substrates under mild conditions. researchgate.net

Furthermore, the development of continuous flow protocols for the synthesis of chiral pyrrolidines is gaining traction. rsc.org Flow chemistry offers advantages in terms of scalability, safety, and reaction time, allowing for the rapid production of libraries of functionalized pyrrolidines for screening in drug discovery and catalyst development. rsc.org

Exploration of New Catalytic Systems and Ligand Architectures

The pyrrolidine ring is a privileged scaffold for the design of both organocatalysts and chiral ligands for metal-catalyzed reactions. mdpi.comunibo.it The substitution pattern on the ring, such as the p-tolyl group in (S)-3-(p-Tolyl)pyrrolidine, plays a crucial role in defining the steric and electronic environment of the catalytic pocket, thereby influencing the stereochemical outcome of reactions. nih.gov

Future research will focus on the design and synthesis of structurally innovative organocatalysts. unibo.it This includes modifying the basic pyrrolidine structure with additional functional groups, such as hydrogen-bond donors (e.g., amides, sulfonamides) or bulky substituents, to enhance catalyst efficiency and selectivity. nih.govmdpi.com For example, a catalyst derived from (S)-3-(p-Tolyl)pyrrolidine could be functionalized at the nitrogen atom with groups that can engage in specific non-covalent interactions with the substrate, thereby improving stereocontrol in reactions like Michael additions or aldol (B89426) reactions. nih.gov

In the realm of metal catalysis, new ligand architectures based on the pyrrolidine framework are being explored. nih.govacs.org For instance, C₂-symmetric 2,5-diarylpyrrolidines have been incorporated into JohnPhos-type ligands for gold(I) catalysis, demonstrating high enantioselectivities in cycloaddition reactions. acs.orgnih.gov Future directions will involve creating modular ligands where substituents, like the 3-aryl group, can be easily varied to fine-tune the catalyst's properties for specific applications. The development of hybrid materials, where chiral pyrrolidine units are integrated into solid supports like mesoporous silica (B1680970) or polymers, is another key area. nih.gov These heterogeneous catalysts offer the significant advantage of easy recovery and recyclability, making synthetic processes more sustainable. nih.gov

Biocatalysis also presents a major avenue for future innovation. The use of enzymes like transaminases to perform asymmetric synthesis of chiral pyrrolidines from prochiral ketones is a powerful strategy. acs.org Researchers are working on expanding the enzyme toolbox through directed evolution to accept a wider range of substrates and deliver high enantiomeric excess for diverse pyrrolidine structures. acs.org

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. emich.edubeilstein-journals.org In the context of chiral pyrrolidine chemistry, computational modeling is poised to play an even more significant role in the future.

One of the key applications is the elucidation of reaction mechanisms. DFT calculations can map out the potential energy surfaces of complex reactions, such as 1,3-dipolar cycloadditions or organocatalyzed aldol reactions, to identify the key transition states that govern stereoselectivity. mappingignorance.orgacs.org This insight allows chemists to understand why a particular catalyst or substrate delivers a specific stereoisomer, providing a rational basis for catalyst improvement. nih.gov For example, computational studies can reveal how non-covalent interactions between a pyrrolidine-based catalyst and a substrate stabilize one transition state over another. acs.orgnih.gov

Beyond mechanistic analysis, computational models are moving towards predictive synthesis. By calculating the energy barriers for different reaction pathways, it is possible to predict the most likely product and its stereochemistry before conducting the experiment. beilstein-journals.orguv.esresearchgate.net This predictive power can significantly accelerate the discovery of new reactions and catalysts.

The integration of machine learning (ML) with computational and experimental data is an emerging frontier that holds immense promise for catalyst design. researchgate.netu-tokyo.ac.jpx-mol.comumich.edu ML algorithms can be trained on datasets of reaction outcomes to identify complex relationships between catalyst structure, substrate properties, and reaction performance (e.g., yield and enantioselectivity). researchgate.netnih.gov This data-driven approach can guide the in silico design of novel pyrrolidine-based catalysts with enhanced activity and selectivity, moving beyond incremental improvements to discover truly innovative catalytic systems. u-tokyo.ac.jpresearchgate.net As more high-quality data becomes available, ML models will become increasingly accurate, potentially enabling the automated prediction of optimal reaction conditions and synthetic routes for complex heterocyclic molecules like functionalized pyrrolidines. chemrxiv.org

Q & A

Q. What are the key synthetic routes for enantioselective synthesis of (S)-3-(p-Tolyl)pyrrolidine hydrochloride?

- Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, a chiral auxiliary (e.g., Evans oxazolidinones) can direct stereochemistry during pyrrolidine ring formation. Alternatively, transition-metal catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of prochiral intermediates. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt, improving solubility . Critical Step : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm stereochemistry and purity (e.g., coupling constants for chiral centers).

- HPLC with Chiral Columns : Separates enantiomers to verify >98% enantiomeric excess (ee).

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 222.12).

- X-ray Crystallography : Resolves absolute configuration for structural validation .

Q. How can researchers assess the pharmacological potential of this compound in vitro?

- Methodological Answer :

- Target Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., serotonin or dopamine receptors, based on structural analogs).

- Enzyme Inhibition Studies : Test activity against enzymes like monoamine oxidases (MAOs) via spectrophotometric assays.

- Cellular Models : Evaluate cytotoxicity (MTT assay) and functional responses (e.g., cAMP modulation in HEK293 cells) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., para- vs. ortho-substitution) or assay conditions. Mitigate by:

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC values normalized to common controls).

- SAR Studies : Systematically vary substituents (e.g., p-Tolyl vs. trifluoromethyl) to isolate structural determinants of activity .

Q. How can enantiomeric purity impact biological outcomes, and how is this controlled experimentally?

- Methodological Answer : Minor enantiomer impurities (e.g., (R)-isomer) may antagonize or alter target engagement. Control via:

- Dynamic Kinetic Resolution (DKR) : Use bifunctional catalysts (e.g., lipase-metal complexes) to suppress racemization.

- Chiral Chromatography : Regular purity checks during synthesis and storage .

Q. What computational methods predict the mechanism of action for this compound?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets (e.g., GPCRs or ion channels).

- MD Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability and binding free energy (ΔG).

- QSAR Models : Corrogate substituent electronic properties (Hammett constants) with activity trends .

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding.

- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Link exposure (AUC, C) to effect size in animal models. Adjust dosing regimens to account for rapid clearance or tissue distribution .

Troubleshooting & Optimization

Q. What steps mitigate low yields in the final hydrochloride salt formation?

- Methodological Answer :

- Counterion Screening : Test alternative acids (e.g., HBr, trifluoroacetic acid) for crystallization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) with slow HCl gas introduction.

- Recrystallization : Purify with ethanol/water mixtures to remove unreacted precursors .

Q. How can cross-disciplinary approaches enhance research on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.